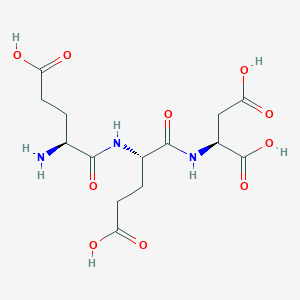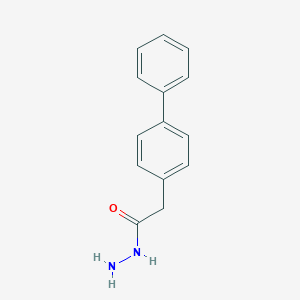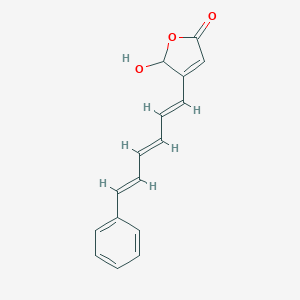
1-Etil-1H-indol-3-carbonitrilo
Descripción general
Descripción
1-Ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with an ethyl group at the nitrogen atom and a nitrile group at the third carbon atom. Indole derivatives are known for their diverse biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-Ethyl-1H-indole-3-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Ethyl-1H-indole-3-carbonitrile may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as inhibiting or activating the function of the target proteins . The specific mode of action of 1-Ethyl-1H-indole-3-carbonitrile would depend on its specific targets and the nature of its interaction with these targets.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that 1-Ethyl-1H-indole-3-carbonitrile may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that 1-Ethyl-1H-indole-3-carbonitrile may also have various molecular and cellular effects, depending on its specific targets and mode of action.
Análisis Bioquímico
Biochemical Properties
1-Ethyl-1H-indole-3-carbonitrile, like other indole derivatives, plays a role in biochemical reactions. It interacts with multiple receptors, which is helpful in developing new useful derivatives . It is used as a synthesis reagent for the preparation of biologically active indoles .
Cellular Effects
Indole derivatives, including 1-Ethyl-1H-indole-3-carbonitrile, have shown effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-Ethyl-1H-indole-3-carbonitrile at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylindole with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the use of 1-ethylindole-3-carboxaldehyde, which undergoes a condensation reaction with malononitrile to form the desired product.
Industrial Production Methods: Industrial production of 1-ethyl-1H-indole-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction: Reduced derivatives like 1-ethyl-1H-indole-3-amine.
Substitution: Various substituted indoles depending on the reagents used.
Comparación Con Compuestos Similares
1-Methyl-1H-indole-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-3-carbonitrile: Contains a propyl group instead of an ethyl group.
1-Benzyl-1H-indole-3-carbonitrile: Features a benzyl group, adding aromaticity to the structure.
Uniqueness: 1-Ethyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-ethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYGELDKHGSKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351916 | |
| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128200-45-3 | |
| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















